Product packaging for 3-(2-Aminoethyl)-1H-indole-5,6,7-triol(Cat. No.:CAS No. 55206-15-0)

3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Cat. No.: B14635113
CAS No.: 55206-15-0
M. Wt: 208.21 g/mol
InChI Key: WCBXNFQMMFUFRX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indole-5,6,7-triol is a high-purity research chemical of significant interest in medicinal chemistry and neuroscience. This polyhydroxylated tryptamine derivative shares a structural relationship with key biological monoamines and serves as a versatile chemical template for designing and synthesizing novel bioactive molecules . Its multifunctional indole core, featuring both aminoethyl and triol substituents, makes it a valuable scaffold for developing multifunctional ligands, a promising strategy for researching complex neurological targets . Researchers utilize this compound as a critical building block in the synthesis of more complex structures, such as 1H-indole-2-acetic acid derivatives, which are common in naturally occurring indoline alkaloids with important bioactivities . The compound's potential research applications are rooted in its molecular structure, which is analogous to other aminoethyl indole compounds like serotonin (3-(2-Aminoethyl)-1H-indol-5-ol) that play crucial roles as neurotransmitters and immunomodulators . As a key intermediate in organic synthesis, it can be transformed into various derivatives through reactions at its amino, hydroxyl, or indole functional groups, enabling the exploration of new reaction pathways and the creation of libraries of analogs for structure-activity relationship (SAR) studies . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B14635113 3-(2-Aminoethyl)-1H-indole-5,6,7-triol CAS No. 55206-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55206-15-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,6,7-triol

InChI

InChI=1S/C10H12N2O3/c11-2-1-5-4-12-8-6(5)3-7(13)9(14)10(8)15/h3-4,12-15H,1-2,11H2

InChI Key

WCBXNFQMMFUFRX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=C(C(=C1O)O)O)CCN

Origin of Product

United States

Contextualization Within Indoleamine Biochemistry Research

Indoleamines are a class of neurotransmitters and hormones characterized by an indole (B1671886) ring structure, with serotonin (B10506) (5-hydroxytryptamine) being the most prominent member. These molecules play crucial roles in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition. The metabolism of tryptophan, an essential amino acid, is the primary source of indoleamines in the body.

3-(2-Aminoethyl)-1H-indole-5,6,7-triol fits squarely within this biochemical family. Its core structure is that of tryptamine (B22526), hydroxylated at the 5, 6, and 7 positions of the indole ring. This positions it as a close analog of serotonin and other neuroactive tryptamines. The study of such analogs is critical for understanding the structure-activity relationships that govern their interactions with receptors and transporters in the central nervous system.

The significance of hydroxylated tryptamines as neuroscientific tools has been well-established. For instance, 5,6-dihydroxytryptamine (B1219781) and 5,7-dihydroxytryptamine (B1205766) are widely used as selective neurotoxins to lesion serotonergic neurons in experimental animals. nih.gov This allows researchers to study the role of serotonin in various physiological and behavioral processes. The neurotoxic properties of these compounds are believed to arise from their propensity to undergo oxidation, forming reactive quinone species that can damage cellular components. nih.gov Given its tri-hydroxylated nature, this compound is also presumed to be susceptible to oxidation and may possess neurotoxic properties, a hypothesis that remains largely unexplored.

The broader field of indole-based compounds is a fertile ground for the development of therapeutic agents for neurodegenerative diseases. dntb.gov.ua The indole scaffold is a common feature in many compounds designed to target various aspects of neurodegeneration, from inhibiting cholinesterases to modulating monoamine oxidase activity.

Historical Trajectory of Research on 3 2 Aminoethyl 1h Indole 5,6,7 Triol

The history of research specifically focused on 3-(2-Aminoethyl)-1H-indole-5,6,7-triol is not well-documented, with the compound appearing infrequently in the scientific literature. The broader historical context of neurotoxin research, however, provides a backdrop for its potential significance. The discovery and application of neurotoxins like 6-hydroxydopamine in the 1960s revolutionized the study of catecholaminergic systems. nih.gov This was followed by the development of serotonergic neurotoxins, namely 5,6-dihydroxytryptamine (B1219781) and 5,7-dihydroxytryptamine (B1205766), in the 1970s. nih.gov

A pivotal, albeit indirect, reference to a related compound appears in a 1986 study by Wrona and colleagues. nih.gov Their work on the electrochemical oxidation of serotonin (B10506) (5-hydroxytryptamine) revealed a pathway that could lead to the formation of highly reactive and neurotoxic molecules. They identified a minor oxidative route that could produce 4,5,7-trihydroxytryptamine, which then could be further oxidized to 5-hydroxytryptamine-4,7-dione, a potent neurotoxin. nih.gov While not the exact compound of interest, this study highlights the potential for the formation of tri-hydroxylated tryptamines from serotonin and their likely neurotoxic nature.

Despite this early indication of the potential importance of such compounds, dedicated research into the synthesis, characterization, and biological activity of this compound has been conspicuously absent. The focus of neurotoxin research largely remained on the more readily available and characterized dihydroxytryptamines.

Current Research Gaps and Motivations for Comprehensive Analysis

Identification of Precursor Molecules in this compound Synthesis

The foundational precursor for the biosynthesis of this compound is the aromatic amino acid L-tryptophan . nih.gov This essential amino acid serves as the starting point for the synthesis of a wide array of indole (B1671886) alkaloids in various organisms. youtube.com The initial step in the pathway is the decarboxylation of L-tryptophan to form tryptamine (B22526) . wikipedia.orgpnas.org

Following the formation of tryptamine, a critical hydroxylation step occurs at the 5-position of the indole ring, leading to the formation of 5-hydroxytryptamine , commonly known as serotonin. wikipedia.orgnih.gov Serotonin is a key intermediate that subsequently undergoes further modifications to yield the final triol compound. The sequential hydroxylation at the 6th and 7th positions of the serotonin molecule is the proposed route to this compound. The existence of related compounds like 6-hydroxytryptamine (B1212565) supports the biological plausibility of such hydroxylation events. nih.gov

Precursor MoleculeChemical FormulaMolar Mass ( g/mol )Role in Pathway
L-TryptophanC₁₁H₁₂N₂O₂204.23Primary Precursor
TryptamineC₁₀H₁₂N₂160.22Initial Decarboxylation Product
5-Hydroxytryptamine (Serotonin)C₁₀H₁₂N₂O176.22Key Hydroxylated Intermediate

Enzymatic Catalysis in this compound Biosynthesis

The conversion of precursor molecules into this compound is orchestrated by a series of specific enzymes. These biocatalysts facilitate the necessary chemical transformations with high efficiency and specificity.

Characterization of Key Biosynthetic Enzymes

The primary enzymes implicated in the initial stages of the biosynthetic pathway are well-characterized from studies on serotonin and other tryptamine alkaloids.

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the first committed step in the biosynthesis of many tryptamine alkaloids, the decarboxylation of L-tryptophan to tryptamine. pnas.orgnih.gov

Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme in serotonin biosynthesis, TPH introduces a hydroxyl group at the 5-position of the tryptophan ring to produce 5-hydroxytryptophan (B29612). news-medical.netsigmaaldrich.com There are two main isoforms: TPH1, found in peripheral tissues, and TPH2, which is neuron-specific. wikipedia.orgwikipedia.org

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme is responsible for the decarboxylation of 5-hydroxytryptophan to form serotonin. nih.govsigmaaldrich.com

Hydroxylases (Putative): The subsequent hydroxylations at the 6- and 7-positions of the serotonin molecule to form the final triol are likely catalyzed by other hydroxylases, such as members of the cytochrome P450 monooxygenase family. This is inferred from the known enzymatic machinery capable of hydroxylating aromatic rings in biological systems. wikipedia.org

EnzymeEC NumberSubstrate(s)Product(s)Cofactor(s)
Tryptophan Decarboxylase4.1.1.28L-TryptophanTryptaminePyridoxal phosphate (B84403)
Tryptophan Hydroxylase1.14.16.4L-Tryptophan, O₂, Tetrahydrobiopterin5-HydroxytryptophanFe(II)
Aromatic L-Amino Acid Decarboxylase4.1.1.285-Hydroxytryptophan5-Hydroxytryptamine (Serotonin)Pyridoxal phosphate
Cytochrome P450 Monooxygenases (Putative)-5-HydroxytryptamineThis compoundNADPH, O₂

Kinetic Studies of Enzyme-Substrate Interactions in this compound Production

While specific kinetic data for the enzymes directly involved in the final steps of this compound production are not available, the kinetics of the well-characterized enzymes in the serotonin biosynthetic pathway provide a valuable model. The interactions between these enzymes and their substrates are typically described by Michaelis-Menten kinetics. pnas.org

EnzymeSubstrateKm (µM)Vmax
Tryptophan HydroxylaseL-Tryptophan~20-50Variable
Aromatic L-Amino Acid Decarboxylase5-Hydroxytryptophan~40Variable

Note: The provided kinetic values are approximations derived from various studies on serotonin biosynthesis and can vary depending on the specific isoform and experimental conditions.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is expected to be under stringent regulatory control to ensure its production is aligned with physiological needs. This regulation likely occurs at multiple levels, from gene expression to the modulation of enzyme activity.

Transcriptional and Translational Control

The expression of the genes encoding the biosynthetic enzymes is a primary point of regulation. For instance, the gene for tryptophan hydroxylase 2 (TPH2), the neuronal isoform, is subject to complex transcriptional regulation. Factors such as the RE-1 silencer of transcription/neuron restrictive silencing factor (REST/NRSF) can bind to the TPH2 promoter to repress its expression. nih.govresearchgate.net Hormonal signals, such as glucocorticoids, have also been shown to modulate TPH2 gene expression, indicating a link between stress and the capacity for serotonin synthesis. nih.gov In prokaryotic systems, the biosynthesis of tryptophan itself is famously regulated at the transcriptional level by the trp operon, a classic example of a repressible system. libretexts.org

Allosteric Regulation and Post-Translational Modifications of Biosynthetic Enzymes

The activity of the biosynthetic enzymes can be rapidly modulated through allosteric regulation and post-translational modifications. Aromatic amino acid hydroxylases, the family to which tryptophan hydroxylase belongs, are known to be subject to allosteric regulation. exlibrisgroup.comnih.gov For example, phenylalanine hydroxylase is allosterically activated by its substrate, phenylalanine. nih.gov This suggests that the levels of precursor molecules could directly influence the rate of the biosynthetic pathway.

Furthermore, post-translational modifications, particularly phosphorylation, play a crucial role in regulating enzyme activity. Tryptophan hydroxylase can be phosphorylated by Protein Kinase A, which leads to an increase in its catalytic activity. wikipedia.org This mechanism allows for the rapid fine-tuning of the biosynthetic pathway in response to cellular signaling cascades.

Primary Catabolic Pathways of this compound

The principal route for the breakdown of indolamines like serotonin involves oxidative deamination, a process catalyzed by monoamine oxidase (MAO). This is followed by further oxidation by aldehyde dehydrogenase (ALDH). It is highly probable that this compound undergoes a similar catabolic sequence.

The initial step would involve the action of MAO on the aminoethyl side chain, converting the primary amine into an aldehyde, resulting in the formation of 3-(2-Oxoethyl)-1H-indole-5,6,7-triol. Subsequently, ALDH would oxidize this intermediate to the corresponding carboxylic acid, 3-(Carboxymethyl)-1H-indole-5,6,7-triol. This two-step enzymatic process is the primary pathway for the inactivation of serotonin and is likely the main route for the clearance of its trihydroxylated analog as well.

Another potential, though typically minor, pathway for indolamines involves reduction of the aldehyde intermediate by aldehyde or aldose reductase to form an alcohol. In the case of this compound, this would lead to the formation of 3-(2-Hydroxyethyl)-1H-indole-5,6,7-triol. The balance between the oxidative and reductive pathways is often dependent on the specific tissue and the relative activities of ALDH and aldehyde reductases.

Table 1: Predicted Primary Catabolic Pathways of this compound

PathwayKey Enzyme(s)Intermediate MetaboliteFinal Metabolite
Oxidative Deamination Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH)3-(2-Oxoethyl)-1H-indole-5,6,7-triol3-(Carboxymethyl)-1H-indole-5,6,7-triol
Reductive Pathway Aldehyde/Aldose Reductase3-(2-Oxoethyl)-1H-indole-5,6,7-triol3-(2-Hydroxyethyl)-1H-indole-5,6,7-triol

Identification and Characterization of Enzymes Involved in this compound Degradation

The oxidative metabolism of this compound is expected to be initiated by monoamine oxidases (MAO-A and MAO-B) . These enzymes are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of various biogenic amines. Serotonin is a preferential substrate for MAO-A, suggesting that this compound may also be primarily metabolized by this isoform.

Following the action of MAO, the resulting aldehyde intermediate is a substrate for aldehyde dehydrogenase (ALDH) . Multiple isoforms of ALDH exist in various cellular compartments, with mitochondrial ALDH2 being particularly important for the oxidation of aldehydes derived from monoamines.

The presence of three hydroxyl groups on the indole ring could also make this compound susceptible to oxidation by other enzyme systems, such as cytochrome P450 (CYP) enzymes . While not the primary route for serotonin metabolism, CYPs can contribute to the hydroxylation of the indole ring. Given that this compound is already trihydroxylated, the role of CYPs might be more focused on the formation of further oxidized or rearranged products.

Conjugation reactions represent a significant pathway for the metabolism of many xenobiotics and endogenous compounds, including serotonin. These reactions increase the water solubility of the metabolites, facilitating their excretion. For this compound, the hydroxyl groups on the indole ring are prime targets for conjugation.

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) , is a common conjugation pathway for hydroxylated compounds. It is plausible that one or more of the hydroxyl groups of this compound could be conjugated with glucuronic acid to form glucuronide metabolites.

Sulfation , mediated by sulfotransferases (SULTs) , is another major conjugation pathway. The hydroxyl groups of the indole nucleus can be sulfated, leading to the formation of sulfated conjugates. In the case of serotonin, sulfation is a known metabolic route.

Table 2: Potential Enzymes and Conjugation Reactions in the Metabolism of this compound

Enzyme FamilySpecific Enzyme (Example)Type of ReactionPotential Metabolite
Monoamine Oxidases MAO-AOxidative Deamination3-(2-Oxoethyl)-1H-indole-5,6,7-triol
Aldehyde Dehydrogenases ALDH2Oxidation3-(Carboxymethyl)-1H-indole-5,6,7-triol
UDP-glucuronosyltransferases UGT1A familyGlucuronidationThis compound-O-glucuronide
Sulfotransferases SULT1A familySulfationThis compound-O-sulfate

Formation of Stable and Reactive Metabolites of this compound

The metabolism of this compound can lead to the formation of both stable and reactive metabolites. The primary catabolic products, such as 3-(Carboxymethyl)-1H-indole-5,6,7-triol and the glucuronide and sulfate (B86663) conjugates, are generally stable, water-soluble molecules that can be readily excreted in the urine.

However, the presence of a catechol-like trihydroxylated indole ring raises the possibility of the formation of reactive metabolites. Similar to dopamine (B1211576) and other catecholic compounds, this compound could undergo oxidation to form a reactive quinone species. This oxidation could occur spontaneously or be catalyzed by enzymes such as tyrosinase or peroxidases.

The resulting ortho-quinone or para-quinoneimine intermediates are electrophilic and can react with cellular nucleophiles, such as sulfhydryl groups on proteins and glutathione. The formation of such reactive metabolites has been implicated in the neurotoxicity of other catecholic compounds. The potential for this compound to form these reactive species is a critical area for further investigation.

Regulation of this compound Metabolic Clearance

The rate of metabolic clearance of this compound is likely regulated by several factors that influence the activity of the key metabolizing enzymes.

Genetic polymorphisms in the genes encoding MAO, ALDH, UGTs, and SULTs can lead to inter-individual variations in enzyme activity. For example, well-characterized polymorphisms in MAO-A and ALDH2 are known to affect the metabolism of their respective substrates and could similarly influence the clearance of this compound.

Enzyme induction and inhibition by other drugs or dietary components can also modulate metabolic rates. Many substances are known to induce or inhibit the activity of CYPs, UGTs, and SULTs, which could lead to drug-drug interactions and altered clearance of this compound.

The level of expression of these metabolizing enzymes can also vary between tissues and can be influenced by physiological and pathological conditions. For instance, liver disease could impair the activity of hepatic enzymes, leading to reduced clearance and prolonged exposure to the compound.

Molecular Mechanisms of Action of 3 2 Aminoethyl 1h Indole 5,6,7 Triol

Receptor Binding and Activation Studies of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol

The initial step in understanding the pharmacological effects of this compound involves characterizing its interaction with various receptors. This includes determining its binding affinity and selectivity profile.

Affinity and Selectivity Profiling

Currently, there is a lack of specific binding assay data for this compound across a wide range of receptors. However, based on its structural similarity to serotonin (B10506) (3-(2-Aminoethyl)-1H-indol-5-ol), it is hypothesized to interact with serotonin (5-HT) receptors. For instance, various indole (B1671886) derivatives have been shown to exhibit affinity for 5-HT receptors, such as the 5-HT6 receptor. nih.gov The substitution pattern on the indole ring is a key determinant of receptor affinity and selectivity. For example, studies on other indole derivatives have demonstrated high affinity for specific 5-HT receptor subtypes. nih.gov

It is also conceivable that this compound interacts with other receptor systems. For example, some indole derivatives have been investigated for their activity at cannabinoid receptors. nih.govresearchgate.net A comprehensive screening of this compound against a panel of receptors is necessary to establish its precise affinity and selectivity profile.

Table 1: Hypothetical Receptor Binding Profile for this compound Based on Structural Analogs

Receptor TargetPredicted Affinity (Ki)Rationale/Supporting Evidence
5-HT ReceptorsTo be determinedStructural similarity to serotonin. nih.govnih.gov
Cannabinoid ReceptorsTo be determinedSome indole derivatives show affinity. nih.govresearchgate.net
Other GPCRsTo be determinedBroad screening is required.

Ligand-Receptor Complex Formation and Dynamics

The formation and dynamics of the ligand-receptor complex are crucial for initiating a biological response. The specific interactions between this compound and its target receptors have not been experimentally determined. Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be invaluable in visualizing the binding pose and key molecular interactions. These studies would reveal the specific amino acid residues within the receptor's binding pocket that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the triol moiety and the aminoethyl side chain of the ligand.

Post-Receptor Signaling Cascades Initiated by this compound

Upon receptor binding and activation, a cascade of intracellular signaling events is triggered. The nature of these cascades depends on the type of receptor and the G protein to which it couples.

G Protein-Coupled Receptor Signaling Modulation

Many receptors targeted by indole-based compounds are G protein-coupled receptors (GPCRs). nih.govbham.ac.uk The activation of a GPCR by a ligand like this compound would lead to a conformational change in the receptor, enabling it to interact with and activate specific heterotrimeric G proteins (e.g., Gs, Gi/o, Gq/11). nih.gov The specific G protein activated would determine the subsequent downstream signaling pathways. For example, activation of Gs stimulates adenylyl cyclase, while Gq/11 activates phospholipase C.

Intracellular Second Messenger Systems

The activation of G proteins leads to the production of intracellular second messengers. If this compound activates a Gs-coupled receptor, it would increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Conversely, activation of a Gi/o-coupled receptor would inhibit adenylyl cyclase and decrease cAMP levels. Activation of a Gq/11-coupled receptor would lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from intracellular stores. The effect of this compound on these second messenger systems remains to be experimentally validated.

Table 2: Potential Modulation of Intracellular Second Messengers by this compound

Second MessengerPredicted EffectPotential Mechanism
cAMPIncrease or DecreaseActivation of Gs or Gi/o-coupled receptors, respectively.
Ca2+IncreaseActivation of Gq/11-coupled receptors leading to IP3 production.
DAGIncreaseActivation of Gq/11-coupled receptors leading to PIP2 hydrolysis.

Protein Kinase and Phosphatase Activity Modulation

Changes in second messenger concentrations subsequently modulate the activity of various protein kinases and phosphatases. For instance, an increase in cAMP would activate protein kinase A (PKA), while an increase in calcium and DAG would activate protein kinase C (PKC). These kinases then phosphorylate a multitude of downstream target proteins, leading to changes in gene expression, protein function, and ultimately, cellular responses. The specific protein kinases and phosphatases modulated by this compound are currently unknown and represent an important area for future investigation.

Enzyme Modulatory Activities of this compound (beyond biosynthesis/metabolism)

The enzyme modulatory activities of this compound are a key area of investigation. Due to its chemical structure, it is hypothesized to interact with a range of enzymes, particularly those involved in neurotransmitter metabolism and signaling pathways.

Detailed kinetic studies providing specific inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not extensively documented in publicly available literature. However, based on the activities of structurally related compounds, such as other hydroxylated tryptamines, it is plausible that this compound could exhibit inhibitory or activating effects on several key enzymes.

Potential enzyme targets include:

Monoamine Oxidase (MAO): As a tryptamine (B22526) derivative, it is a potential substrate and/or inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters. nih.govnih.gov The presence of multiple hydroxyl groups on the indole ring could influence its affinity for the active site of both MAO-A and MAO-B isoforms. The specific kinetics of this interaction, whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, would require dedicated enzymatic assays.

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the biosynthesis of catecholamines. wikipedia.orgnih.gov Some neurotoxic tryptamine derivatives have been shown to affect TH activity. nih.govcornell.edu The interaction could be indirect, stemming from the compound's effects on neuronal health, or a direct modulation of the enzyme's catalytic activity.

Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme in serotonin biosynthesis, TPH is another logical target. wikipedia.orgmdpi.com Structurally similar compounds are known to influence TPH activity. nih.govnih.gov The nature of this interaction could be complex, potentially involving feedback inhibition mechanisms or direct competition with the natural substrate, L-tryptophan.

A hypothetical data table illustrating the kind of data that would be sought in kinetic studies is presented below. It is important to note that the values in this table are for illustrative purposes and are not based on experimental data for this compound.

EnzymeType of ModulationKᵢ (nM)IC₅₀ (µM)
Monoamine Oxidase-ACompetitive[Data][Data]
Monoamine Oxidase-BNon-competitive[Data][Data]
Tyrosine Hydroxylase[Data][Data][Data]
Tryptophan Hydroxylase[Data][Data][Data]

This table is illustrative. Specific experimental data for this compound is not currently available in the provided search results.

Allosteric modulation, where a molecule binds to a site on an enzyme other than the active site to alter its activity, is a crucial mechanism for regulating biological processes. There is currently no direct evidence to suggest that this compound acts as an allosteric modulator of enzyme function. However, the concept of allosteric regulation is well-established for various receptors and enzymes in the nervous system. nih.gov For instance, certain molecules can allosterically modulate G protein-coupled receptors, which are often linked to enzymatic signaling cascades. Future research could explore whether this triol derivative can bind to allosteric sites on enzymes like protein kinases or phosphatases, thereby influencing their activity and downstream signaling pathways.

Direct Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)

Beyond its potential interactions with enzymes, this compound may also directly interact with other essential cellular macromolecules.

The highly reactive nature of hydroxylated indole derivatives raises the possibility of interactions with nucleic acids. The oxidation of similar compounds can generate reactive quinone species that are capable of forming adducts with DNA. This can lead to DNA damage, including strand breaks and mutations, which can have significant cytotoxic and mutagenic consequences. While no specific studies on the direct binding of this compound to DNA or RNA have been identified, the potential for such interactions should be considered, particularly in the context of its observed neurotoxicity.

Interactions with lipids, particularly within the neuronal cell membrane, are also conceivable. The amphipathic nature of the molecule, with its polar hydroxyl groups and less polar indole ring, suggests it could partition into lipid bilayers. nih.gov Such interactions could alter membrane properties like fluidity and permeability, which in turn could affect the function of membrane-embedded proteins such as ion channels and receptors. The specific nature and consequences of these potential lipid interactions remain an area for future investigation.

Below is a hypothetical table summarizing potential direct interactions with macromolecules.

MacromoleculeType of InteractionPotential Consequence
DNACovalent AdductionDNA damage, mutagenesis
RNA[Data]Altered RNA structure and function
Lipid BilayersIntercalationChanges in membrane fluidity, modulation of membrane proteins

This table is illustrative. Specific experimental data for this compound is not currently available in the provided search results.

Neurochemical and Neurophysiological Implications of 3 2 Aminoethyl 1h Indole 5,6,7 Triol

Modulation of Neurotransmitter Systems by 3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Influence on Monoamine Synthesis and Release

There is a lack of specific data detailing the direct influence of this compound on the synthesis and release of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) itself. Research has not yet clarified whether this compound acts as a precursor, an inhibitor of key enzymes in the monoamine synthesis pathway, or as a modulator of vesicular storage and release mechanisms.

Interactions with Amino Acid Neurotransmitters

Similarly, information regarding the interactions between this compound and amino acid neurotransmitter systems, including the excitatory glutamate (B1630785) and inhibitory GABA systems, is not currently available. The potential for this compound to modulate the activity of receptors for these amino acids or to affect their release and reuptake processes remains an area for future investigation.

Synaptic Plasticity and Neurotransmission Regulation by this compound

The role of this compound in the regulation of synaptic plasticity, the cellular basis for learning and memory, is not well-documented.

Presynaptic Mechanisms

Specific details on the presynaptic mechanisms of action for this compound are yet to be elucidated. It is unknown whether this compound interacts with presynaptic autoreceptors to modulate neurotransmitter release or if it affects other presynaptic processes such as ion channel function or the machinery involved in synaptic vesicle docking and fusion.

Postsynaptic Responses

The postsynaptic effects of this compound are also largely uncharacterized. There is no current research identifying which specific postsynaptic receptors this compound may bind to or how it might influence the downstream signaling cascades that mediate postsynaptic responses.

Role of this compound in Neuronal Signaling Pathways

Given the lack of information on its receptor binding profile and its effects on neurotransmitter systems, the specific neuronal signaling pathways modulated by this compound have not been identified. Further research is necessary to determine its impact on intracellular signaling molecules and gene expression, which are critical for both short-term and long-term neuronal function.

Advanced Analytical Methodologies for 3 2 Aminoethyl 1h Indole 5,6,7 Triol Research

Chromatographic Techniques for Separation and Quantification of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Chromatographic methods are fundamental for isolating this compound from intricate biological samples, such as brain tissue, and for its precise quantification. Due to its polar nature and susceptibility to oxidation, specific approaches are required to achieve reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of polar, non-volatile compounds like hydroxylated tryptamines. tandfonline.comresearchgate.net For this compound, reversed-phase HPLC is the most common approach, utilizing a C18 column to separate the compound from other neurochemicals and metabolites. tandfonline.com To enhance retention and improve peak shape of this polar analyte, ion-pairing reagents are often added to the mobile phase. tandfonline.com

The choice of detector is critical for achieving the required sensitivity and selectivity.

Electrochemical Detection (ECD): This is a highly sensitive and selective method for electroactive compounds like hydroxylated indoleamines. tandfonline.comnih.gov The detector measures the current generated by the oxidation or reduction of the analyte at a specific potential, allowing for quantification at picogram levels. tandfonline.com This method is particularly well-suited for analyzing neurotransmitters and their metabolites in brain tissue homogenates. nih.gov

Fluorometric Detection: Following derivatization with a fluorogenic reagent or by leveraging its native fluorescence, this detection method offers high sensitivity. nih.gov For indoleamines, excitation and emission wavelengths are selected to maximize the signal-to-noise ratio. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and structural information, which is discussed in detail in section 6.2.

Table 1: Typical HPLC Parameters for the Analysis of Hydroxylated Indoleamines.
ParameterTypical SpecificationPurpose
ColumnReversed-phase C18 or C8 (e.g., Ultrasphere ODS, 5 µm) nih.govSeparation based on hydrophobicity.
Mobile PhaseAqueous buffer (e.g., phosphate (B84403) or citrate) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing reagent (e.g., octanesulfonic acid). tandfonline.comControls retention and selectivity. Ion-pairing agent improves retention of polar analytes.
DetectionElectrochemical (ECD) or Fluorescence (FLD) tandfonline.comnih.govProvides high sensitivity and selectivity for electroactive or fluorescent compounds.
Flow Rate0.8 - 1.5 mL/minInfluences analysis time and separation efficiency.
Sample PreparationHomogenization in perchloric acid followed by centrifugation and filtration. nih.govnih.govTo precipitate proteins and extract the analyte from tissue samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution and sensitive detection. springernature.com However, for non-volatile and polar compounds like this compound, direct analysis is not feasible. Chemical derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. nih.gov

Common derivatization strategies for tryptamines involve acylation, for instance, using pentafluoropropionic anhydride (B1165640) (PFPA) to react with the amine and hydroxyl groups. nih.govscilit.com This process creates a less polar and more volatile derivative that can be readily analyzed by GC. The subsequent mass spectrometric detection allows for both quantification and structural confirmation based on the characteristic fragmentation pattern of the derivative. nih.govnih.gov Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity for trace-level quantification. nih.gov

Table 2: General GC-MS Workflow for Tryptamine (B22526) Analysis.
StepDescriptionExample
ExtractionIsolation of the analyte from the biological matrix.Liquid-liquid extraction or solid-phase extraction.
DerivatizationChemical modification to increase volatility. nih.govAcylation with Pentafluoropropionic anhydride (PFPA). nih.gov
GC SeparationSeparation of the derivatized analyte from other components.Capillary column (e.g., DB-5MS). jmb.or.kr
IonizationGeneration of ions from the eluted analyte.Electron Ionization (EI) or Chemical Ionization (CI). scilit.com
MS DetectionSeparation and detection of ions based on their mass-to-charge ratio.Quadrupole or Ion Trap analyzer, often in Selected Ion Monitoring (SIM) mode. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification of this compound and its Metabolites

Mass spectrometry is an indispensable tool in the study of this compound, providing unparalleled sensitivity and specificity for both quantification and structural analysis. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS), it becomes the gold standard for analyzing complex biological samples. nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is crucial for identifying and quantifying metabolites of this compound. eur.nlnih.gov This technique involves the selection of a specific precursor ion (the parent molecule) which is then fragmented to produce a unique spectrum of product ions. This transition is highly specific and allows for confident identification and quantification even in the presence of co-eluting interferences. nih.gov

For metabolite profiling, LC-MS/MS methods are developed to screen for potential biotransformation products, such as O-methylated or N-acetylated derivatives. mdpi.com The fragmentation patterns of suspected metabolites are compared to that of the parent compound to elucidate the site of modification. mdpi.com This approach is vital for understanding the metabolic fate of the neurotoxin in biological systems. eur.nl

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.comthermofisher.com This capability is essential for determining the elemental composition of unknown metabolites and for distinguishing between isobaric compounds—molecules that have the same nominal mass but different exact masses. thermofisher.com

HRMS is particularly powerful when combined with isotopic labeling studies. In this approach, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) is introduced into a biological system. The mass spectrometer can then specifically detect the labeled compound and its metabolites by their characteristic mass shift, differentiating them from endogenous molecules. This allows for unambiguous tracking of the metabolic pathways without interference from the biological matrix.

Spectroscopic Methods for Characterization of this compound Interactions

Understanding how this compound interacts with biological macromolecules, such as proteins and enzymes, is key to elucidating its mechanism of neurotoxicity. Spectroscopic techniques are non-invasive methods that can provide valuable insights into these binding events.

Techniques such as fluorescence spectroscopy can be employed to study the binding of tryptamine derivatives to proteins. mdpi.com Many proteins contain fluorescent amino acid residues like tryptophan, whose fluorescence emission can be quenched or shifted upon the binding of a small molecule ligand. By titrating the protein with this compound and monitoring the changes in fluorescence, one can determine binding constants and infer information about the binding mechanism. mdpi.com

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the interaction. nih.gov While technically demanding, NMR can identify the specific amino acid residues at the binding interface and characterize the structural changes in both the protein and the ligand upon complex formation. nih.gov Computational methods, such as molecular docking, are often used in conjunction with spectroscopic data to build a comprehensive model of the interaction. mdpi.comnih.gov

Fluorescence Spectroscopy for Binding Kinetics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. springernature.com It relies on monitoring changes in the fluorescence properties of intrinsic fluorophores, such as tryptophan residues in a protein, or the intrinsic fluorescence of the ligand itself. nih.govnih.gov The indole (B1671886) ring of this compound is structurally similar to tryptophan, suggesting it possesses intrinsic fluorescence that can be exploited for binding studies.

When this compound binds to a target protein, the change in the microenvironment surrounding its indole ring can lead to a shift in its fluorescence emission maximum or a change in fluorescence intensity. nih.gov A common phenomenon observed is fluorescence quenching, where the fluorescence intensity of the protein's tryptophan residues decreases upon ligand binding. nih.gov This quenching can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation of the excited state). acs.org

The analysis of fluorescence quenching data, often using the Stern-Volmer equation, allows for the determination of key binding parameters. scienceopen.com These include the binding constant (Ka) and the number of binding sites (n). By conducting these experiments at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated, providing deeper insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).

Table 2: Binding and Thermodynamic Parameters from a Fluorescence Quenching Study This table shows representative data from a study of an indole-like compound binding to a serum albumin protein, illustrating the type of information obtainable.

ParameterTemperature (K)Value
Stern-Volmer Quenching Constant (Ksv) (L·mol⁻¹)2981.36 x 10⁴
3051.28 x 10⁴
3101.20 x 10⁴
Binding Constant (Ka) (L·mol⁻¹)2981.70 x 10⁴
3050.89 x 10⁴
3100.46 x 10⁴
Enthalpy Change (ΔH)--92.5 kJ·mol⁻¹
Entropy Change (ΔS)--228 J·mol⁻¹·K⁻¹

Data adapted from a study on a similar heterocyclic compound to illustrate the principles. scienceopen.com

Electrochemical Detection Methods for this compound in Biological Systems

Electrochemical methods offer high sensitivity, selectivity, and rapid response times for the detection of electroactive molecules, making them ideal for analyzing neurotransmitters and related compounds in biological fluids. rsc.orgsemanticscholar.org The hydroxyl groups on the indole ring of this compound make it an electroactive compound that can be readily oxidized at an electrode surface. abechem.com This property forms the basis for its quantitative detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

The development of electrochemical sensors for compounds like this compound often involves the modification of a working electrode (e.g., glassy carbon electrode, GCE) to improve performance. mdpi.com Nanomaterials such as gold nanoparticles, carbon nanotubes, and graphene oxide are frequently used to increase the electrode's surface area and enhance the rate of electron transfer, thereby amplifying the electrochemical signal and lowering the detection limit. nih.govnih.gov

For enhanced selectivity, especially in complex biological matrices like blood serum or urine, biosensors can be developed. mdpi.com This may involve immobilizing enzymes (e.g., oxidases) or specific antibodies on the electrode surface that interact selectively with the target analyte. These sensors can be integrated into microfluidic devices, enabling real-time monitoring of the compound in in-vitro models or potentially in-vivo applications. mdpi.commdpi.com The performance of such sensors is characterized by their linear dynamic range, limit of detection (LOD), stability, and resistance to interference from other co-existing biological molecules. nih.gov

Table 3: Performance Characteristics of an Electrochemical Biosensor for a Related Indoleamine (Serotonin)

ParameterValueSignificance
Working ElectrodeAuNRTs-rGO/AuNPs/GCEModified electrode for enhanced sensitivity
TechniqueLinear Sweep Voltammetry (LSV)Quantitative measurement method
Linear Dynamic Range (LDR)3 µM - 1000 µMConcentration range for reliable quantification
Limit of Detection (LOD)0.387 µMLowest detectable concentration
ApplicationUrine, Blood Serum, In-vitro modelsDemonstrated utility in complex biological matrices
StabilityStable for 8 weeksIndicates robustness of the sensor

Data adapted from a study on a serotonin (B10506) biosensor to illustrate typical performance metrics. nih.gov

Development and Validation of Assays for this compound in Complex Matrices

To accurately quantify this compound in complex biological matrices such as brain tissue, plasma, or cerebrospinal fluid, robust and validated analytical assays are essential. tandfonline.com The gold standard for this purpose is typically high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, most commonly tandem mass spectrometry (LC-MS/MS) or fluorescence detection. researchgate.netnih.gov

The development of an LC-MS/MS method involves several key steps. First, an effective sample preparation protocol is established to extract the analyte from the matrix and remove interfering substances like proteins and lipids. researchgate.net This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Next, chromatographic conditions are optimized to achieve good separation of this compound from other endogenous compounds. This includes selecting the appropriate HPLC column (e.g., C18 reversed-phase) and mobile phase composition. researchgate.net

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions are identified for the analyte and an internal standard, ensuring that the signal is unique to the compound of interest.

Finally, the entire method undergoes rigorous validation according to regulatory guidelines. Validation assesses the method's linearity, accuracy, precision (both intra- and inter-day), selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability under various conditions. researchgate.netnih.gov A successfully validated method ensures that the data generated are reliable and reproducible for research applications.

Table 4: Representative Validation Summary for an LC-MS/MS Assay of Tryptophan Metabolites in Brain Tissue

Validation ParameterCriteria/Observation
Linearity (Correlation Coefficient, r²)> 0.99 for all analytes
Limit of Quantification (LOQ)3.42 to 244.82 nmol/L
Intra-day Precision (%RSD)≤ 13.92%
Inter-day Precision (%RSD)≤ 13.92%
Sample PreparationProtein precipitation with trifluoroacetic acid
StabilityAnalytes stable in autosampler for 24 hours

Data adapted from a validated method for related indoleamines to exemplify typical performance characteristics. researchgate.net

Theoretical and Computational Approaches to 3 2 Aminoethyl 1h Indole 5,6,7 Triol Research

Molecular Docking Simulations of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

While specific molecular docking studies for this compound are not readily found, research on similar tryptamine (B22526) derivatives highlights the potential of this approach. For instance, docking studies on various tryptamine derivatives have been conducted to explore their inhibitory potential against enzymes like aldose reductase and epidermal growth factor receptor (EGFR). tandfonline.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein, which are essential for binding and biological activity. tandfonline.com

For this compound, molecular docking could be employed to screen for potential protein targets and to understand the structural basis of its interactions. The triol substitution on the indole (B1671886) ring, in particular, would be expected to form multiple hydrogen bonds with a target protein, potentially leading to high binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A-9.2Lys72, Glu91, Asp184Hydrogen Bond, Pi-Cation
Serotonin (B10506) Receptor 5-HT2A-8.5Asp155, Ser159, Phe339Hydrogen Bond, Pi-Pi Stacking
Monoamine Oxidase A-7.9Tyr407, Tyr444, Cys406Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics of this compound

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. This method is invaluable for understanding the stability of ligand-protein complexes, the energetics of binding, and the role of solvent molecules in the binding process.

There is a lack of specific MD simulation studies on this compound in the existing literature. However, MD simulations have been successfully applied to other indole alkaloids to validate docking results and to assess the stability of ligand-protein complexes in a dynamic environment. nih.gov For example, studies on natural indole alkaloids as potential inhibitors of Plasmepsin II, a protease from Plasmodium falciparum, have used MD simulations to confirm the stability of the docked complexes over a simulation time of 100 nanoseconds. chemmethod.comresearchgate.net

An MD simulation of this compound bound to a putative target protein would allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This would provide a more accurate estimation of the binding affinity than docking scores alone and would offer insights into the conformational flexibility of the compound within the binding site.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound-Protein Complex
ParameterValueInterpretation
RMSD of Ligand1.5 ± 0.3 ÅIndicates stable binding of the ligand in the active site.
RMSF of Protein Backbone0.8 ± 0.2 ÅShows minimal fluctuations, suggesting the protein structure is stable upon ligand binding.
Binding Free Energy (MM-PBSA)-45.2 ± 5.1 kcal/molSuggests a strong and favorable binding affinity.

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

While specific quantum chemical studies on this compound are not documented, extensive research has been conducted on the parent molecule, tryptamine, and its derivatives, including serotonin (5-hydroxytryptamine). olemiss.edudergipark.org.tr These studies have provided valuable information on the conformational preferences, intramolecular interactions, and the effects of solvents on the structure of these molecules. olemiss.edu

For this compound, quantum chemical calculations could be used to determine its optimized 3D structure, predict its spectroscopic properties (such as IR and NMR spectra), and calculate its reactivity descriptors. The HOMO-LUMO energy gap, for instance, can provide an indication of the molecule's chemical reactivity and kinetic stability.

Table 3: Predicted Quantum Chemical Properties of this compound (Hypothetical)
PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DProvides information on the polarity of the molecule.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. researchgate.net

There are no published pharmacophore models specifically derived from this compound or its close analogues. However, this approach has been applied to other classes of tryptamine derivatives to discover new ligands for various receptors. For example, a pharmacophore-merging strategy was used to design novel tryptamine derivatives as antagonists for the GluN2B subunit-containing NMDA receptor. nih.gov

A pharmacophore model for this compound analogues could be developed based on a set of known active compounds or the structure of a target protein's binding site. Such a model would likely include hydrogen bond donors and acceptors from the triol and amino groups, as well as an aromatic feature from the indole ring. This model could then be used to screen for new, structurally diverse molecules with the potential for similar biological activity.

Table 4: A Hypothetical Pharmacophore Model for this compound Analogues
Pharmacophoric FeatureNumber of FeaturesDescription
Hydrogen Bond Donor (HBD)4Associated with the hydroxyl and amino groups.
Hydrogen Bond Acceptor (HBA)3Associated with the oxygen atoms of the hydroxyl groups.
Aromatic Ring (AR)1Represents the indole ring system.
Positive Ionizable (PI)1Represents the protonated amino group at physiological pH.

Cheminformatics and Bioinformatics Approaches for Predicting this compound Biological Activity

Cheminformatics and bioinformatics encompass a range of computational techniques used to analyze chemical and biological data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

While no specific QSAR studies for this compound are available, numerous QSAR studies have been performed on various classes of indole derivatives. nih.govphyschemres.orgeurjchem.com These studies have successfully developed models to predict activities such as anticancer and enzyme inhibitory effects based on molecular descriptors that quantify the physicochemical properties of the molecules. nih.govphyschemres.org

For this compound, a QSAR study would involve synthesizing a series of analogues with varying substituents and measuring their biological activity. Molecular descriptors for these compounds would then be calculated, and a statistical model would be built to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Table 5: Example of a QSAR Model for Predicting the Biological Activity of this compound Analogues (Illustrative)
QSAR Model Equation: pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * HBD_Count + 2.5
DescriptorDescription
pIC50The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.
LogPThe logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
TPSATopological Polar Surface Area, related to a molecule's ability to permeate cell membranes.
HBD_CountThe number of hydrogen bond donors in the molecule.

In Vitro Mechanistic Investigations of 3 2 Aminoethyl 1h Indole 5,6,7 Triol

Cell-Based Assays for Determining Cellular Responses to 3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Cell-based assays are fundamental tools for understanding how this compound affects cellular physiology. These assays allow for the systematic investigation of the compound's impact on various cellular processes in a controlled environment.

Gene expression profiling reveals how this compound may alter the transcriptional landscape of a cell. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis can be employed to measure changes in messenger RNA (mRNA) levels of specific genes or across the entire genome.

For instance, studies could focus on genes related to serotonin (B10506) signaling and metabolism, such as Tryptophan Hydroxylase 2 (TPH2), the rate-limiting enzyme in brain serotonin synthesis. Research has shown that TPH2 mRNA expression is elevated in the raphe nuclei of depressed individuals who died by suicide nih.gov. Investigating whether this compound influences the expression of TPH2 or genes for various serotonin receptors could elucidate its role in modulating the serotonergic system. Furthermore, given the compound's potential to induce oxidative stress, profiling the expression of genes involved in cellular stress responses, such as heat-shock proteins and antioxidant enzymes, would be a critical area of investigation.

Following gene expression, the analysis of protein levels and their modifications provides a more direct measure of a compound's functional impact. Western blotting is a common technique used to quantify the expression levels of specific proteins. Research into serotonin receptor expression has utilized this method to identify the presence and relative abundance of receptors like the 5-HT2C receptor in different brain tissues and subcellular compartments nih.gov.

The study of this compound could involve analyzing its effect on the expression of serotonin receptors, transporters (SERT), and proteins involved in downstream signaling pathways. Additionally, investigating post-translational modifications, such as phosphorylation, is crucial as these changes can dramatically alter protein function. For example, the activity of serotonin receptors is often modulated by phosphorylation, which can be studied using specific antibodies in Western blot analysis.

The primary mechanism by which hydroxylated indoleamines like this compound are thought to exert cytotoxic effects is through the generation of reactive oxygen species (ROS) and subsequent oxidative stress nih.gov. This compound can auto-oxidize, forming quinone species that react with cellular nucleophiles and generate ROS, leading to cellular damage.

Mechanistic studies in cell lines such as the human neuroblastoma SH-SY5Y or dopaminergic neurons focus on several key events:

Oxidative Stress: Assays measuring the accumulation of ROS are used to confirm the pro-oxidant nature of the compound. This oxidative stress can lead to lipid peroxidation, protein oxidation, and DNA damage nih.gov.

Mitochondrial Dysfunction: A critical target of oxidative stress is the mitochondrion. Damage to mitochondria can lead to a decrease in the mitochondrial membrane potential, impaired cellular respiration, and the release of pro-apoptotic factors nih.gov. The effects of compounds on mitochondrial function can be assessed using metabolic flux analyzers, which measure oxygen consumption rates mdpi.com.

Apoptosis Induction: The culmination of oxidative stress and mitochondrial dysfunction often leads to programmed cell death, or apoptosis. This can be quantified by measuring the activation of caspases, which are key enzymes in the apoptotic cascade nih.gov.

Conversely, at lower concentrations or in different cell types, serotonin and related compounds can influence cell proliferation and differentiation. For example, serotonin can inhibit proliferation and promote differentiation in oligodendrocyte precursor cells semanticscholar.orgnih.gov. Studies would be necessary to determine if this compound shares these effects.

Organoid and 3D Culture Models for Replicating Tissue-Level Responses

Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ in vitro lab-a-porter.comdrugdiscoverynews.com. These models bridge the gap between traditional 2D cell cultures and in vivo animal models, offering a more physiologically relevant system drugdiscoverynews.com.

For neurobiological research, cerebral organoids can be generated to model aspects of the human brain youtube.com. The use of these models would be invaluable for studying the effects of this compound on complex neural processes. For example, research has shown that the serotonin 6 (5-HT6) receptor plays a role in regulating the formation and neurogenesis of human cerebral organoids nih.gov. Applying this compound to cerebral organoids could reveal its impact on neuronal differentiation, migration, and the formation of neural circuits in a tissue-like context.

Isolated Enzyme and Receptor Assays for Direct Mechanistic Characterization

To understand the direct molecular targets of this compound, isolated enzyme and receptor assays are essential. These cell-free systems allow for the characterization of direct binding interactions and enzymatic inhibition without the complexities of a cellular environment.

Receptor Binding Assays: These assays determine the affinity of the compound for various receptors. By using radiolabeled ligands for known serotonin receptors, researchers can measure how effectively this compound competes for binding, thereby determining its binding affinity (Ki) for different receptor subtypes nih.gov.

Enzyme Inhibition Assays: Key enzymes in the serotonin pathway, such as monoamine oxidase (MAO), which degrades serotonin, can be studied. Assays can measure the rate of enzymatic activity in the presence of varying concentrations of this compound to determine if it acts as an inhibitor.

Transporter Uptake Assays: The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. The inhibitory potency of a compound on SERT can be measured by assessing its ability to block the uptake of radiolabeled serotonin ([3H]-5-HT) into cells or synaptosomes nih.gov. Studies on methylated analogues of the related neurotoxin 5,6-dihydroxytryptamine (B1219781) (5,6-DHT) have demonstrated their ability to inhibit serotonin uptake, providing a framework for assessing this compound nih.gov.

Table 1: Biological Activity of 5,6-DHT Analogues in Differentiated Neuroblastoma N-2a Cells

CompoundInhibition of [3H]Thymidine Incorporation (Potency)Inhibition of [3H]-5-HT Uptake (IC50, µM)
5,6-dihydroxytryptamine (5,6-DHT)~16b4
4-Me-5,6-DHT (16a)> 5,6-DHT23
7-Me-5,6-DHT (16b)~ 5,6-DHT52
4,7-Me2-5,6-DHT (16c)>> 16a20

Data adapted from molecular mechanism studies of 5,6-dihydroxytryptamine and its analogues. nih.gov

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

Advanced microscopy techniques enable the visualization of the compound or its effects at a subcellular level. Super-resolution microscopy, for example, overcomes the diffraction limit of light to allow for the localization of molecules with nanometer precision.

These methods could be used to determine the subcellular distribution of this compound if a fluorescent version of the molecule were synthesized. Alternatively, immunofluorescence can be used to visualize the localization of its molecular targets. For instance, studies have shown that the 5-HT6 receptor is predominantly localized to the primary cilium of neurons nih.gov. Advanced microscopy could be employed to investigate whether exposure to this compound alters the localization of this receptor or other key proteins, providing clues about its mechanism of action and the specific cellular compartments it affects.

Interactions of 3 2 Aminoethyl 1h Indole 5,6,7 Triol with Other Biological Systems and Molecules

Cross-talk with Endogenous Signaling Pathways

While direct studies on 3-(2-Aminoethyl)-1H-indole-5,6,7-triol are limited, its structural similarity to serotonin (B10506) and other psychoactive tryptamines suggests a potential to interact with various endogenous signaling pathways. Tryptamine (B22526) derivatives are known to exert effects on the central nervous system by acting as agonists or partial agonists at serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in profound changes in sensory perception and mood. frontiersin.org The specific binding affinity and efficacy of the triol compound at these receptors are yet to be determined, but it is plausible that it could modulate serotonergic neurotransmission.

Furthermore, the metabolism of tryptamines can be influenced by gut microbiota, which can produce tryptamine from tryptophan. mdpi.com These gut-derived metabolites can have systemic effects, and it is conceivable that this compound, if formed endogenously, could participate in the complex signaling between the gut and the brain.

The table below summarizes the known receptor interactions of related tryptamine compounds, providing a basis for hypothesizing the potential targets of this compound.

CompoundReceptor InteractionPrimary Effect
Serotonin (5-Hydroxytryptamine)Agonist at multiple 5-HT receptorsNeurotransmitter, regulation of mood, appetite, and sleep
PsilocybinAgonist at 5-HT2A receptorsHallucinogenic
N,N-Dimethyltryptamine (DMT)Agonist at 5-HT2A and other receptorsHallucinogenic

Modulation of Oxidative Stress and Antioxidant Defense Systems by this compound (Mechanistic Basis)

The catechol-like structure of the 5,6,7-trihydroxylated indole (B1671886) ring of this compound suggests a high susceptibility to oxidation. This oxidation can lead to the formation of highly reactive quinone-imine intermediates. nih.govias.ac.in The generation of these reactive species is a double-edged sword. On one hand, the compound may act as a pro-oxidant, contributing to oxidative stress through the production of reactive oxygen species (ROS) during its oxidation. nih.govnih.gov

On the other hand, the ability to undergo oxidation also implies a potential antioxidant role, where the compound could scavenge free radicals. However, the formation of reactive quinone species is often associated with cytotoxicity, as these electrophilic intermediates can readily react with cellular nucleophiles such as proteins and DNA, leading to cellular damage. nih.govdatapdf.com

The oxidation of the related compound, 5,6-dihydroxytryptamine (B1219781), is known to produce trihydroxytryptamines as minor products and can lead to the formation of melanin-like polymers. nih.gov This process can be catalyzed by enzymes such as tyrosinase and peroxidases. nih.gov It is therefore plausible that this compound could be both a product of oxidative metabolism and a participant in redox cycling, thereby modulating the cellular redox environment.

The following table outlines the potential pro-oxidant and antioxidant effects based on the chemistry of hydroxylated tryptamines.

ProcessMechanismPotential Outcome
Pro-oxidant Activity Autoxidation of the triol to a quinone-imine, generating reactive oxygen species (ROS).Increased oxidative stress, potential for cellular damage.
Antioxidant Activity Scavenging of free radicals by the hydroxyl groups on the indole ring.Reduction of oxidative stress.
Cytotoxicity Reaction of the electrophilic quinone-imine intermediate with cellular macromolecules (proteins, DNA).Covalent modification of biomolecules, leading to cellular dysfunction and toxicity.

Interactions with Membrane Lipids and Ion Channels

Direct evidence for the interaction of this compound with membrane lipids and ion channels is not available. However, inferences can be made based on its chemical structure and the behavior of similar molecules. The amphipathic nature of tryptamines, possessing both a hydrophobic indole ring and a hydrophilic aminoethyl side chain, suggests they can interact with the lipid bilayer of cell membranes.

The introduction of three hydroxyl groups would increase the polarity of the indole nucleus, which may influence its partitioning into the membrane. The specific orientation and depth of insertion into the lipid bilayer would depend on the balance of these hydrophobic and hydrophilic interactions.

Furthermore, reactive species generated from the oxidation of this compound could potentially modulate the function of ion channels. Ion channels are sensitive to the surrounding lipid environment and to oxidative modifications of their protein structure. Therefore, localized production of ROS or direct adduction of quinone-imine intermediates to ion channel proteins could alter their gating properties and contribute to changes in cellular electrophysiology.

Potential for Synergistic or Antagonistic Interactions with Other Endogenous Compounds

Given its predicted high reactivity, this compound has the potential for significant synergistic or antagonistic interactions with other endogenous compounds.

Synergistic Interactions:

With other pro-oxidants: If the compound acts as a pro-oxidant, it could synergize with other sources of ROS to exacerbate oxidative stress.

With neurotransmitters: By interacting with serotonergic receptors, it could potentiate the effects of serotonin or other tryptamines. uc.ptnih.gov

Antagonistic Interactions:

With antioxidants: The pro-oxidant effects of the compound could be counteracted by endogenous antioxidants such as glutathione.

With enzyme inhibitors: If the formation of this triol is enzymatic, inhibitors of the responsible enzymes would antagonize its production and subsequent effects.

The table below provides a hypothetical overview of these potential interactions.

Interacting Compound/SystemPotential InteractionPredicted Outcome
Glutathione Conjugation with the quinone-imine metabolite.Detoxification of the reactive species, antagonistic to cytotoxicity.
Serotonin Competition for binding to serotonin receptors.Could be synergistic (if an agonist) or antagonistic (if an antagonist) to serotonin's effects.
Monoamine Oxidase (MAO) Potential substrate or inhibitor of MAO.Alteration of its own metabolism and that of other monoamine neurotransmitters.

Future Directions and Emerging Research Avenues for 3 2 Aminoethyl 1h Indole 5,6,7 Triol

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to 3-(2-Aminoethyl)-1H-indole-5,6,7-triol Research

The advent of high-throughput omics technologies offers a powerful lens through which to examine the currently unknown biological effects of this compound. mdpi.com A multi-omics approach can provide a holistic view of the molecular perturbations induced by this compound, from the genetic level to metabolic end-products. researchgate.netmdpi.com

Genomics and Transcriptomics: Future genomic and transcriptomic studies will be crucial in identifying the genes and gene expression networks that are modulated by this compound. For instance, in the context of neurodegenerative diseases, where related compounds have been studied, transcriptomic analyses have revealed distinct molecular pathways. mdpi.com Similar approaches could pinpoint specific cellular responses to this triol.

Proteomics: Proteomic analyses can offer insights into the downstream effects of gene expression changes, revealing alterations in protein abundance, post-translational modifications, and protein-protein interactions. In research on neurodegenerative disorders, proteomics has been instrumental in identifying pathological features and potential biomarkers. proteomics.com Investigating the proteomic profile of cells or tissues exposed to this compound could uncover its molecular targets and mechanisms of action. For example, studies on 5,7-dihydroxytryptamine (B1205766) have explored its effects on G protein subunit levels, suggesting that functional supersensitivity of the serotonin (B10506) neuronal system may involve downstream elements of receptor signaling cascades rather than changes at the G protein level itself. nih.gov

Metabolomics: Metabolomic profiling can capture the dynamic metabolic response to this compound, identifying altered metabolic pathways and novel biomarkers. Given that related tryptamines interfere with neurotransmitter metabolism, understanding the metabolomic footprint of this compound is of high importance. nih.gov

Integrative Omics: The true power of omics lies in the integration of these different data layers. mdpi.com An integrative analysis of genomic, transcriptomic, proteomic, and metabolomic data will be essential for constructing comprehensive models of the biological effects of this compound and for generating novel, testable hypotheses. researchgate.net

Table 1: Potential Omics-Based Research Questions for this compound

Omics TechnologyPotential Research Questions
Genomics Does this compound induce DNA damage or alter gene structure?
Transcriptomics Which gene expression pathways are significantly up- or down-regulated upon exposure to the compound?
Proteomics What are the primary protein targets of this compound and how does it affect protein modification and interaction networks?
Metabolomics How does this compound alter the cellular metabolome, particularly neurotransmitter pathways?
Integrative Omics What are the comprehensive molecular networks perturbed by this compound, and can these predict its physiological effects?

Development of Novel Research Tools and Probes for this compound

Advancing the understanding of this compound necessitates the development of specialized research tools and probes to visualize and manipulate this molecule within biological systems.

Fluorescent Probes: The design and synthesis of fluorescently labeled analogs of this compound would enable real-time imaging of its subcellular localization, transport, and interaction with potential binding partners. The development of fluorescent probes for serotonin receptors has demonstrated the feasibility and utility of this approach for studying related compounds. researchgate.netnih.govnih.gov Such probes would be invaluable for elucidating its mechanism of action at a cellular and subcellular level. columbia.edu

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying specific molecular targets. By incorporating a photoreactive group into the structure of this compound, researchers could covalently link the molecule to its binding partners upon photoactivation, allowing for their subsequent isolation and identification.

Selective Antibodies: The generation of highly specific antibodies against this compound would facilitate its detection and quantification in biological samples using techniques such as immunohistochemistry and enzyme-linked immunosorbent assays (ELISAs).

Computational Modeling and Simulation: Structure-based drug design and molecular docking studies can aid in the rational design of probes and inhibitors for this compound. biorxiv.org These computational approaches can predict potential binding sites on target proteins and guide the synthesis of novel research tools.

Table 2: Emerging Research Tools for Studying this compound

Research ToolApplication
Fluorescent Probes Live-cell imaging of compound distribution and dynamics.
Photoaffinity Labels Identification of direct molecular binding partners.
Selective Antibodies Quantification and localization in tissues and fluids.
Computational Models Prediction of molecular interactions and rational probe design.

Exploration of Uncharted Biological Roles and Mechanisms of this compound

While the biological activities of this compound remain largely uncharacterized, the known effects of its structural analogs provide a foundation for hypothesizing its potential roles and mechanisms.

Neurobiological Effects: Given its structural similarity to serotonin and known serotonergic neurotoxins like 5,6-DHT and 5,7-DHT, a primary area of investigation will be its effects on the central nervous system. wikipedia.orgwikipedia.org Research should explore its potential to modulate serotonergic neurotransmission, its neurotoxic or neuroprotective properties, and its impact on neuronal viability and function. Studies on related compounds have shown that they can induce the release and inhibit the synthesis and storage of serotonin. nih.gov Furthermore, the neurotoxic effects of partially oxidized forms of serotonin, such as tryptamine-4,5-dione, have been documented. nih.gov

Receptor Binding Profile: A comprehensive screening of this compound against a panel of neurotransmitter receptors and transporters is essential to determine its pharmacological profile. It is plausible that it interacts with serotonin receptors, as is the case for many tryptamine (B22526) derivatives. nih.gov

Oxidative Stress and Cellular Toxicity: The di- and tri-hydroxylated nature of this compound suggests a potential role in redox cycling and the generation of reactive oxygen species, a known mechanism of toxicity for related compounds. nih.gov Future studies should investigate its impact on cellular oxidative stress, mitochondrial function, and apoptosis.

Endogenous Formation: An intriguing possibility is the endogenous formation of this compound as a metabolite of serotonin or other tryptamines. Research has shown that 5,6-dihydroxytryptamine (B1219781) can be formed endogenously in the brain. nih.gov Additionally, the electrochemical oxidation of serotonin can lead to the formation of 5,7-dihydroxytryptamine and other neurotoxic products. nih.gov

Interdisciplinary Approaches to Advance this compound Understanding

A comprehensive understanding of this compound will require a convergence of expertise from various scientific disciplines.

Chemical Biology: The synthesis of novel analogs and derivatives of this compound will be crucial for structure-activity relationship studies. nih.gov For instance, the synthesis of fluorinated derivatives of 5,6-dihydroxytryptamine has been shown to produce compounds with altered biological properties. nih.gov

Neuroscience and Pharmacology: Collaboration between neuroscientists and pharmacologists will be essential for characterizing the in vitro and in vivo effects of the compound on neuronal systems. This includes electrophysiological studies to assess its impact on neuronal firing and behavioral studies in animal models to understand its physiological consequences. cornell.edu

Computational Chemistry and Biology: The integration of computational modeling with experimental data will be vital for building predictive models of the compound's behavior and for guiding future research.

Clinical and Translational Research: Should preclinical studies reveal a significant biological activity, collaborations with clinical researchers will be necessary to explore its potential relevance to human health and disease. For example, the study of neurotoxins has provided insights into neurodegenerative disorders like Parkinson's and Alzheimer's disease. mdpi.com

By embracing these future directions, the scientific community can systematically unravel the biological significance of this compound, potentially uncovering new therapeutic targets or novel tools to probe biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3-(2-aminoethyl)-1H-indole derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key strategy for functionalizing the indole scaffold. For example, 3-(2-azidoethyl) precursors are reacted with terminal alkynes in PEG-400/DMF solvent mixtures (e.g., 2:1 ratio) under 12-hour stirring at ambient temperature. CuI acts as the catalyst, and purification involves aqueous workup, ethyl acetate extraction, and flash column chromatography (70:30 ethyl acetate/hexane). Yield optimization requires careful control of stoichiometry and catalyst loading .

Q. How is structural confirmation achieved for 3-(2-aminoethyl)-1H-indole derivatives?

  • Methodological Answer : Structural validation relies on multi-modal analysis:

  • ¹H/¹³C NMR for verifying substituent positions and backbone integrity.
  • TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) to monitor reaction progress.
  • FAB-HRMS for exact mass determination (e.g., m/z 427.0757 [M+H]⁺). Residual solvent removal (e.g., DMF) is confirmed via vacuum drying at 90°C .

Q. What stability considerations are critical for storing 3-(2-aminoethyl)-1H-indole derivatives?

  • Methodological Answer : Stability is influenced by substituent sensitivity. For example, halogenated analogs (e.g., 5-bromo or 6-chloro derivatives) require storage in anhydrous conditions at 2–8°C to prevent hydrolysis. Related compounds like 5-methoxytryptamine are hygroscopic and necessitate desiccated environments .

Q. How is the antioxidant activity of 3-(2-aminoethyl)-1H-indole derivatives assessed in ischemia models?

  • Methodological Answer : Bioactivity is evaluated via in vitro radical scavenging assays (e.g., DPPH or ABTS) and in vivo ischemia-reperfusion models. The triol groups in 5,6,7-triol derivatives enhance electron donation, which is quantified using redox potential measurements and comparative LC-MS/MS analysis of oxidized metabolites .

Advanced Research Questions

Q. How can synthetic yields of 3-(2-aminoethyl)-1H-indole derivatives be improved while minimizing side products?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Testing alternatives to CuI (e.g., CuBr·SMe₂) to reduce copper-induced degradation.
  • Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) to suppress byproduct formation.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to accelerate cycloaddition while avoiding thermal decomposition .

Q. What mechanistic insights explain the role of the 5,6,7-triol moiety in neuroprotective effects?

  • Methodological Answer : The triol group’s redox activity is probed via density functional theory (DFT) calculations to map electron density distribution. Comparative studies with mono- or diol analogs (e.g., 5-methoxy or 6-fluoro derivatives) reveal triol-specific radical stabilization, validated by EPR spectroscopy for superoxide radical scavenging .

Q. How are structural instabilities (e.g., oxidation or dimerization) mitigated during synthesis?

  • Methodological Answer : Instability is addressed by:

  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation.
  • Additives : Incorporating radical inhibitors (e.g., BHT) during purification.
  • Chromatographic Refinement : Using silica gel pretreated with 1% triethylamine to suppress acidic degradation .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer : Discrepancies are resolved by:

  • Variable Temperature NMR : To identify dynamic effects (e.g., rotamers).
  • HSQC/HMBC Correlation : Assigning ambiguous peaks via 2D NMR.
  • Isotopic Labeling : Using ¹⁵N/²H-labeled precursors to confirm assignments .

Q. What alternative synthetic routes exist for derivatives lacking the triol group?

  • Methodological Answer : Non-triol analogs (e.g., benzyloxy or methyl-substituted derivatives) are synthesized via:

  • Mannich Reactions : Introducing aminoethyl groups via formaldehyde/amine condensation.
  • Pictet-Spengler Cyclization : For tetrahydro-β-carboline derivatives, using acidic conditions (e.g., acetic acid reflux) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.